Zyban fungicide

Description

Historical Trajectory of Fungicide Development in Agriculture

The history of fungicide development is a narrative of scientific observation, innovation, and response to agricultural crises. Early efforts to control fungal diseases were largely empirical. One of the first recorded uses of a chemical for disease control was in the mid-17th century, when farmers used a brine and lime solution to treat seed wheat against bunt, a practice born from the observation that wheat salvaged from the sea was free of the disease. apsnet.org A pivotal moment occurred in 1882 with the discovery of the "Bordeaux mixture," a combination of copper sulfate (B86663) and lime, by French botanist Pierre-Marie-Alexis Millardet. msu.eduresearchgate.net He observed that grapevines treated with this mixture to deter theft were also free from downy mildew. msu.eduresearchgate.net This marked the beginning of protective foliar fungicides.

Until the 1940s, disease control was dominated by such inorganic preparations, including sulfur and copper-based compounds. scribd.comcambridge.org The mid-20th century heralded the era of synthetic organic fungicides, which offered significant improvements in efficacy and safety. apsnet.org The dithiocarbamates, introduced in the 1940s, were among the first major successes, leading to widely used products like thiram (B1682883) (1942), zineb (B1684293) (1943), and later, mancozeb (B1675947) (1961). apsnet.orgmsu.eduscribd.com The period between 1940 and 1970 was a time of rapid expansion in fungicide research and development, with the introduction of key chemical classes such as phthalimides (e.g., captan, 1952) and benzimidazoles (e.g., thiabendazole, 1964; benomyl (B1667996), 1968). apsnet.orgscribd.com This era saw a shift from in-vitro to in-vivo screening methods, accelerating the discovery of new active ingredients. apsnet.org

| Year/Period | Key Development | Example Compound(s) | Significance |

|---|---|---|---|

| Mid-17th Century | Use of brine and lime for seed treatment | Salt, Lime | First recorded use of chemicals to control seed-borne fungi (bunt). apsnet.org |

| 1882 | Discovery of Bordeaux Mixture | Copper Sulfate, Lime | First effective foliar fungicide, controlled downy mildew on grapes. msu.eduresearchgate.net |

| 1934 | Discovery of dithiocarbamates' fungitoxicity | Thiram | Beginning of major synthetic organic fungicide class. youtube.com |

| 1940s-1960s | Introduction of major organic fungicide classes | Zineb, Captan, Mancozeb | Improved activity and lower phytotoxicity compared to inorganics. apsnet.orgmsu.edu |

| 1960s | Introduction of systemic fungicides | Carboxin, Benomyl | Revolutionized disease control with post-infection action. apsnet.orgresearchgate.net |

Overview of Integrated Disease Management (IDM) Strategies

Integrated Disease Management (IDM) is a holistic, science-based approach to managing plant diseases that coordinates the use of multiple tactics to keep disease pressure below an economic injury threshold. justagriculture.inagricorn.in Rather than relying on a single control method, IDM integrates cultural, biological, physical, and chemical strategies in a way that is economically viable, environmentally sound, and socially acceptable. agricorn.inthepharmajournal.com The development of IDM was driven by issues associated with the exclusive reliance on chemical controls, such as pathogen resistance and environmental concerns. justagriculture.inslideshare.net

Key principles of IDM include:

Avoidance: Choosing planting times or locations where the pathogen is absent or environmental conditions are unfavorable for infection. thepharmajournal.com

Exclusion: Preventing the introduction of pathogens through measures like quarantine and the use of certified pathogen-free seed. justagriculture.inagricorn.in

Eradication: Eliminating a pathogen once it has been introduced into an area, for example, through crop rotation or sanitation. justagriculture.in

Protection: Using measures to protect the plant from infection, which includes the application of fungicides, but also the use of resistant cultivars and biological control agents. thepharmajournal.com

Fungicides play a crucial role within an IDM framework, but their use is strategic and judicious. agribegri.com They are applied when monitoring indicates that disease pressure is reaching a level that could cause economic damage. agricorn.in The choice of fungicide, its timing, and its integration with other non-chemical methods are critical for sustainable disease control and for managing the risk of fungicide resistance. agribegri.comjustagriculture.in

Contextualizing Broad-Spectrum Fungicide Formulations in Contemporary Crop Protection

In modern agriculture, fungicides are often classified by their spectrum of activity. gspcrop.in A broad-spectrum fungicide is a chemical agent designed to be effective against a wide range of different fungal pathogens. gspcrop.inshriramfarmsolutions.com This contrasts with narrow-spectrum fungicides that target only specific types of fungi. gspcrop.in The utility of broad-spectrum products lies in their ability to provide comprehensive disease control, which is particularly valuable when multiple diseases threaten a crop or when the specific pathogen has not been identified. shriramfarmsolutions.com

A prime example of a broad-spectrum formulation is the fungicide marketed under the trade name Zyban . This product is a pre-formulated mixture of two active ingredients: Thiophanate-methyl (B132596) and a coordination product of zinc ion and maneb, which belongs to the ethylenebisdithiocarbamate (EBDC) class of fungicides, closely related to Mancozeb . nih.govgreenbook.net This combination is designed to leverage two different modes of action to provide both systemic and contact control. greenbook.net

Thiophanate-methyl is a systemic fungicide from the benzimidazole (B57391) group. apsnet.org It is absorbed by the plant and moves within its tissues, providing curative action against established infections.

The Mancozeb/Maneb component is a contact, multi-site inhibitor fungicide. apsnet.orgmsu.edu It remains on the plant surface, preventing spore germination and providing a protective barrier against a wide array of fungal pathogens. grainsa.co.za

By combining a systemic, single-site active ingredient with a contact, multi-site one, formulations like Zyban offer a comprehensive disease management tool. greenbook.net This approach provides immediate contact protection while also delivering longer-lasting systemic control. greenbook.net Furthermore, the inclusion of a multi-site fungicide like mancozeb is a key strategy in anti-resistance management, as it helps to reduce the selection pressure on the single-site systemic component, thereby delaying the potential development of resistant fungal populations.

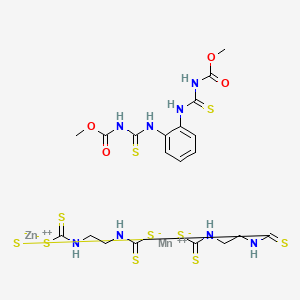

Structure

2D Structure

Properties

CAS No. |

60240-47-3 |

|---|---|

Molecular Formula |

C20H26MnN8O4S10Zn |

Molecular Weight |

883.5 g/mol |

IUPAC Name |

zinc;manganese(2+);methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C12H14N4O4S2.2C4H8N2S4.Mn.Zn/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2;2*7-3(8)5-1-2-6-4(9)10;;/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4 |

InChI Key |

FQBYJPDVDFFJHS-UHFFFAOYSA-J |

SMILES |

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Other CAS No. |

60240-47-3 |

Synonyms |

dimethyl 4,4'-o-phenylene bis (3-thioallophanate) with carbamic acid, ethylene bis (dithio)-mangenese zinc complex. Zyban fungicide |

Origin of Product |

United States |

Chemical Composition and Structural Characteristics of Zyban Fungicide S Active Ingredients

Identification of Primary Active Constituents in the Commercial Formulation

Commercial formulations of Zyban fungicide are based on a combination of two primary active ingredients: thiophanate-methyl (B132596) and mancozeb (B1675947). greenbook.netnih.gov Product labels specify the composition as containing 15.6% thiophanate-methyl and 64.0% mancozeb. greenbook.net This combination provides both systemic and contact fungicidal action. greenbook.net

Thiophanate-methyl is a systemic fungicide and one of the two active ingredients in Zyban. greenbook.netnih.gov Its Chemical Abstracts Service (CAS) number is 23564-05-08. greenbook.netnih.gov It is effective against a wide spectrum of fungal diseases on various crops. nih.gov

Mancozeb is a broad-spectrum, contact fungicide that constitutes the majority of the active ingredient content in Zyban. greenbook.netmda.state.mn.us It is not a single molecule but a polymeric complex of manganese (Mn++) and zinc (Zn++) ions coordinated with ethylenebis(dithiocarbamate) (B1227036) ligands. ontosight.aieuropa.eufao.org The product label for Zyban specifies its mancozeb component consists of 12.8% manganese, 1.6% zinc, and 49.6% ethylenebis dithiocarbamate (B8719985). greenbook.net Its CAS registry number is 8018-01-7. europa.eu

| Active Ingredient | CAS Number | Percentage in Formulation |

| Thiophanate-methyl | 23564-05-08 | 15.6% greenbook.net |

| Mancozeb | 8018-01-7 | 64.0% greenbook.net |

| Other Ingredients | N/A | 20.4% greenbook.net |

Molecular Architecture and Chemical Classification of Thiophanate-methyl

Thiophanate-methyl is an organic compound with the chemical formula C₁₂H₁₄N₄O₄S₂. wikipedia.orgscbt.com Structurally, it is the dimethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid. nih.gov

Chemically, thiophanate-methyl is classified within multiple groups. It is a member of the thiourea (B124793) class of compounds. nih.gov Due to its functional groups, it is also categorized as a carbamate (B1207046) ester. nih.govnih.gov Importantly, it is considered a benzimidazole (B57391) precursor fungicide because its primary fungicidal activity comes from its metabolite, carbendazim (B180503), which is a benzimidazole. nih.govwikipedia.org

| Property | Value |

| IUPAC Name | methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate nih.gov |

| Molecular Formula | C₁₂H₁₄N₄O₄S₂ scbt.comfda.gov |

| Molecular Weight | 342.39 g/mol scbt.com |

| Chemical Class | Thiourea, Carbamate Ester, Benzimidazole precursor fungicide nih.govnih.gov |

Molecular Architecture and Chemical Classification of Mancozeb

The molecular architecture of mancozeb is distinct from that of a simple organic molecule. It is a coordination polymer. ontosight.aifao.org The structure consists of long chains of ethylenebis(dithiocarbamate) (EBDC) anions that act as ligands. ontosight.ai These ligands are linked together by a mixture of manganese (Mn²⁺) and zinc (Zn²⁺) cations, forming a stable polymeric complex. ontosight.aieuropa.eu

Mancozeb is classified as an ethylenebisdithiocarbamate (EBDC) fungicide. mda.state.mn.us Based on its mode of action, the Fungicide Resistance Action Committee (FRAC) places it in Group M, designating it as a multi-site activity fungicide. mda.state.mn.us This means it disrupts several biochemical processes within fungal cells. mda.state.mn.us

| Property | Description |

| Chemical Name | manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt europa.eufao.org |

| Molecular Structure | A coordination polymer of zinc and manganese ions with ethylenebis(dithiocarbamate) ligands. ontosight.ai |

| Chemical Class | Ethylenebisdithiocarbamate (EBDC) mda.state.mn.us |

| Fungicide Group | FRAC Group M (multi-site activity) mda.state.mn.us |

Biochemical and Physiological Mechanisms of Fungicidal Action

Mode of Action of Thiophanate-methyl (B132596) and its Metabolites (e.g., Carbendazim)

Thiophanate-methyl is a systemic fungicide belonging to the benzimidazole (B57391) chemical class. guidechem.comwikipedia.orgpomais.com Its fungicidal activity is primarily attributed to its metabolite, carbendazim (B180503) (also known as methyl-2-benzimidazole carbamate (B1207046) or MBC), which is formed within plant tissues following absorption. guidechem.comwikipedia.orgcabidigitallibrary.org

Inhibition of Fungal Cell Division and Tubulin Polymerization

The primary mode of action for carbendazim, the active metabolite of thiophanate-methyl, is the disruption of fungal cell division (mitosis). guidechem.compomais.com This is achieved by specifically targeting and inhibiting the assembly of β-tubulin, a protein crucial for the formation of microtubules. wikipedia.orgcabidigitallibrary.org Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

By binding to β-tubulin, carbendazim prevents its polymerization into functional microtubules. cabidigitallibrary.orglacerta.de This interference disrupts the formation and function of the mitotic spindle, leading to an arrest of mitosis. cabidigitallibrary.org Consequently, the fungal cells are unable to divide and proliferate, which halts the growth and spread of the infection. pomais.comspraykaro.com

Systemic Translocation within Plant Tissues

A key characteristic of thiophanate-methyl is its systemic nature, meaning it is absorbed by the plant and transported through its vascular system. spraykaro.compnwhandbooks.org This allows the fungicide to protect parts of the plant that were not directly sprayed and to control pathogens that have already penetrated the host tissue. pomais.compnwhandbooks.org

Once absorbed by the roots or leaves, thiophanate-methyl and its active metabolite carbendazim are translocated primarily upwards (acropetally) within the plant's xylem. pnwhandbooks.orgicar.org.in Research has demonstrated this upward movement from treated seeds into the developing seedlings. A study on soybean plants treated with thiophanate-methyl via seed application showed significant translocation into various plant parts, which varied with the solvent used for application.

Table 1: Research Findings on the Translocation of Thiophanate-methyl in Soybean Seedlings (10 days old) icar.org.inresearchgate.net

| Plant Part | Translocation Efficiency by Carrier Solvent | Key Observation |

|---|---|---|

| Cotyledons and Roots | High translocation observed with ethanol, dichloromethane (B109758) (DCM), trichloromethane (TCM), and acetone (B3395972). | These solvents facilitated greater movement of the fungicide into the initial growth structures compared to dry seed treatment. |

| Aerial Parts | Dichloromethane (DCM), ethanol, and trichloromethane (TCM) enabled more effective translocation. | The fungicide moved effectively from the seed to the above-ground parts of the seedling. |

| Overall Plant (up to 30 days) | Treatments with ethanol, DCM, TCM, and acetone were superior to dry seed treatment. | The fungicide persisted and remained mobile in young plants, providing protection during early growth stages. |

| Mature Plants (60+ days) | The fungicide was not detectable at 60 days or at harvest. | This suggests the compound degrades within the plant over time. |

Mode of Action of Mancozeb (B1675947)

Mancozeb is a protective, non-systemic fungicide from the ethylenebisdithiocarbamate (EBDC) chemical group. nih.gov It functions as a contact fungicide, acting on the surface of the plant to prevent fungal infections from starting. pomais.comnih.gov

Multi-Site Biochemical Inhibition

The defining characteristic of mancozeb's mode of action is its multi-site activity, which is categorized by the Fungicide Resistance Action Committee (FRAC) under the code M. nih.govmda.state.mn.us Unlike single-site fungicides that target one specific enzyme or protein, mancozeb interferes with numerous biochemical processes within the fungal cell. pomais.comhighyieldsagro.com

Its primary mechanism involves the inhibition of enzymes that contain sulfhydryl groups. nih.govmda.state.mn.us Upon exposure to water, mancozeb degrades into compounds such as ethylene (B1197577) bisisothiocyanate sulfide (B99878) (EBIS) and ethylene bisisothiocyanate (EBI), which are believed to be the active toxicants. apsnet.org These compounds disrupt at least six different key enzymatic processes in the fungal cell's cytoplasm and mitochondria, fundamentally interfering with cellular respiration and other vital functions. nih.govmda.state.mn.usapsnet.org This multi-site attack makes it exceedingly difficult for fungal pathogens to develop resistance. nih.govmda.state.mn.us

Contact Activity on Fungal Pathogens

As a contact fungicide, mancozeb is non-systemic and remains on the plant's surface after application, forming a protective barrier. pomais.comapsnet.orgagrogreat.com It does not penetrate the plant's cuticle or get redistributed within the plant. apsnet.org This external film acts preventively, inhibiting the germination of fungal spores that land on the treated surfaces. apsnet.orgagrogreat.comadvancepesticides.com By preventing spores from germinating and penetrating the host tissue, mancozeb effectively stops the infection cycle before it can begin. advancepesticides.com

Synergistic or Complementary Efficacy within the Mixture

The combination of thiophanate-methyl and mancozeb in a single formulation creates a powerful and robust fungicidal product due to the complementary nature of their actions. pomais.comageruo.com This mixture provides both preventive and curative control, broadening the spectrum of activity and serving as a resistance management strategy. pomais.comageruo.com

The synergy arises from combining the internal, systemic, and curative action of thiophanate-methyl with the external, contact, and preventive action of mancozeb. pomais.comageruo.com While mancozeb creates a protective shield on the plant surface, thiophanate-methyl moves inside the plant to cure existing infections and protect new growth. Field studies have demonstrated that such combinations can result in significantly improved disease control compared to the application of either fungicide alone.

Table 2: Example of Synergistic Efficacy in Field Trials for Control of Citrus Anthracnose google.com

| Treatment (Component Ratio) | Observed Preventive Effect (%) | Conclusion from Study |

|---|---|---|

| Pyraclostrobin (B128455) + Thiophanate-methyl + Mancozeb (Three-way mix) | 87.21% | Showed the highest control efficiency, significantly better than two-way or single-component treatments. |

| Pyraclostrobin + Thiophanate-methyl (Two-way mix) | Lower than the three-way mix | The study concluded that mixing components with different modes of action results in a significant synergistic effect and provides more desirable disease control. |

| Pyraclostrobin + Mancozeb (Two-way mix) | Lower than the three-way mix | |

| Thiophanate-methyl (Solo) | Significantly lower than the mixtures | |

| Mancozeb (Solo) | Significantly lower than the mixtures |

Table of Compound Names

| Common Name | Chemical Group | Type |

| Thiophanate-methyl | Benzimidazole | Systemic Fungicide |

| Carbendazim (MBC) | Benzimidazole | Systemic Fungicide (Metabolite of Thiophanate-methyl) |

| Mancozeb | Ethylenebisdithiocarbamate (EBDC) | Contact Fungicide |

| Ethylene bisisothiocyanate sulfide (EBIS) | Isothiocyanate | Toxicant (Degradation product of Mancozeb) |

| Ethylene bisisothiocyanate (EBI) | Isothiocyanate | Toxicant (Degradation product of Mancozeb) |

| Pyraclostrobin | Quinone outside Inhibitor (QoI) | Fungicide |

Spectrum of Antifungal Efficacy and Target Pathogens in Horticultural Systems

Broad-Spectrum Control of Major Plant Diseases

The combination of thiophanate-methyl (B132596) and mancozeb (B1675947) offers a robust, broad-spectrum solution for managing a wide range of fungal diseases affecting fruits, vegetables, ornamental plants, and turf. ageruo.combadikheti.combigpesticides.com This dual-action formula effectively controls both foliar and soil-borne pathogens. ageruo.com Thiophanate-methyl is known to be effective against diseases such as powdery mildew, various leaf spots, and blights. frontiersin.orgbigpesticides.com Mancozeb provides strong preventative control against downy mildew, rusts, and early and late blights. ageruo.com The combination leverages these strengths to provide comprehensive protection, making it a versatile tool in integrated pest management programs. ageruo.compomais.com

Efficacy Against Specific Fungal Genera and Species

Anthracnose, caused by fungi like Colletotrichum and Gloeosporium, is a significant disease in many crops, including mangoes, strawberries, and watermelons. bayer.comscirp.orgscispace.com Research has demonstrated that thiophanate-methyl is effective in controlling anthracnose. scirp.orgnih.gov Studies on mango anthracnose caused by Colletotrichum gloeosporioides showed that thiophanate-methyl provided excellent control, with some studies reporting 96% to 100% disease-free fruit after treatment. scirp.orgscispace.com Mancozeb also shows efficacy against anthracnose and is often used in rotation or combination with other fungicides to manage the disease and reduce the risk of resistance. ucanr.edubayer.comresearchgate.net The combined action offers both curative and protective measures against these damaging pathogens. ageruo.com

Table 1: Efficacy of Thiophanate-Methyl and Mancozeb on Anthracnose Pathogens

| Active Ingredient | Target Pathogen | Efficacy Finding | Citation |

|---|---|---|---|

| Thiophanate-methyl | Colletotrichum gloeosporioides | Provided 96-100% disease-free mango fruits in field trials. | scirp.org |

| Thiophanate-methyl | Colletotrichum gloeosporioides | Effectively inhibited mycelial growth in vitro. | scispace.com |

| Mancozeb | Colletotrichum spp. | Recommended for tank-mixing to control anthracnose in almonds. | ucanr.edu |

Formulations containing thiophanate-methyl and mancozeb are effective against a wide array of fungi responsible for blights and leaf spots. ageruo.comlabelsds.com Thiophanate-methyl provides systemic control of diseases caused by genera such as Botrytis (gray mold), Cercospora, and Fusarium. pomais.comchowdhuryfertilizer.in Mancozeb is a contact fungicide that offers protection against pathogens like Alternaria (early blight), Botrytis, and Septoria. ageruo.comepa.gov The combination is particularly useful in managing complex disease situations where multiple pathogens are present. For instance, in rice, this combination controls sheath blight (Rhizoctonia) and brown leaf spot. badikheti.com In ornamental plants, it is used to manage various leaf and flower diseases, including petal blight and grey mould. apvma.gov.au

Powdery mildews, caused by fungi like Erysiphe, Podosphaera, and Sphaerotheca, and downy mildews are common diseases in many horticultural crops. labelsds.com Thiophanate-methyl is highly effective against a broad range of powdery mildew species. ageruo.comarcjournals.org Studies have shown its efficacy in controlling powdery mildew on various crops, including vernonia and cucurbits. arcjournals.orgkisancenter.in Mancozeb is primarily effective against downy mildew. ageruo.comepa.gov Formulations combining the two active ingredients provide a comprehensive solution for managing both types of mildew, with thiophanate-methyl targeting powdery mildew systemically and mancozeb offering surface protection against downy mildew. ageruo.comapvma.gov.au

Table 2: Efficacy Against Powdery and Downy Mildew Pathogens

| Active Ingredient | Target Disease/Pathogen | Efficacy Finding | Citation |

|---|---|---|---|

| Thiophanate-methyl | Powdery Mildew (Erysiphe cichoracearum) | Significantly reduced disease severity in Vernonia. | arcjournals.org |

| Thiophanate-methyl | Powdery Mildew (Erysiphe, Microsphaera, etc.) | Recommended for control on ornamental plants. | labelsds.com |

| Mancozeb | Downy Mildew (Peronospora destructor) | Recommended as a foliar spray for control on onions. | plantwiseplusknowledgebank.org |

Rust diseases, caused by fungi such as Puccinia, and scab diseases, caused by pathogens like Venturia and Fusicladium, can significantly impact the health and yield of crops like apples and pears. labelsds.comchowdhuryfertilizer.in Thiophanate-methyl is effective against scab and is often recommended for application starting from bud break to protect expanding leaves. labelsds.comutaarmortech.com Mancozeb is also widely used for controlling both scab and rusts and is often included in spray programs in combination with other fungicides. labelsds.comgoodfruit.com The combination of these two active ingredients can provide robust protection against these diseases. ncsu.edu

Soil-borne pathogens causing root and stem rots are a significant threat to horticultural crops. Thiophanate-methyl has demonstrated efficacy against a range of these pathogens, including Fusarium, Rhizoctonia, and Sclerotinia. researchgate.netrutgers.eduresearchgate.net It can be applied as a soil drench to protect against crown and root rot. ncsu.eduresearchgate.net Research has shown that thiophanate-methyl can significantly reduce plant mortality from collar rot caused by Sclerotium rolfsii (a synonym often used for Sclerotinia sclerotiorum in some contexts). researchgate.net Mancozeb also contributes to the control of some root and stem rot pathogens. uky.eduicar.org.in The combination of a systemic agent like thiophanate-methyl with a protectant like mancozeb offers a dual defense against these persistent soil-borne diseases. ncsu.eduuky.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Azoxystrobin |

| Benomyl (B1667996) |

| Boscalid |

| Captan |

| Carbendazim (B180503) |

| Chlorothalonil (B1668833) |

| Copper oxychloride |

| Cymoxanil |

| Cyprodinil |

| Difenoconazole |

| Dodemorph |

| Etridiazole |

| Fenarimol |

| Ferbam |

| Fludioxonil |

| Fluoxastrobin |

| Flusilazole |

| Hexaconazole |

| Iprodione (B1672158) |

| Kresoxim-methyl |

| Mancozeb |

| Maneb |

| Metalaxyl |

| Metconazole |

| Metiram |

| Myclobutanil (B1676884) |

| PCNB (Quintozene) |

| Potassium phosphite |

| Prochloraz |

| Propamocarb hydrochloride |

| Propiconazole (B1679638) |

| Pyraclostrobin (B128455) |

| Spiroxamine |

| Tebuconazole |

| Thiram (B1682883) |

| Thiophanate-methyl |

| Triadimefon |

| Tricyclazole |

| Trifloxystrobin |

Application in Ornamentals, Nursery Crops, and Turfgrass

The chemical compound fungicide Zyban offers broad-spectrum disease control in various horticultural settings, including ornamental plants, nursery crops, and turfgrass. sunspotsupply.comgreenbook.net Its efficacy stems from a combination of active ingredients, providing both systemic and contact action against a wide range of fungal pathogens. sunspotsupply.compomais.com The systemic component, Thiophanate-methyl, is absorbed by the plant and moves through its vascular system, while the contact component, Mancozeb, remains on the plant surface, creating a protective barrier. sunspotsupply.compomais.compomais.com This dual-action mechanism allows for both preventative and curative control of diseases. pomais.compomais.com

Research and field use have demonstrated Zyban's effectiveness against numerous diseases that affect the health and aesthetic value of horticultural crops. greenbook.netpomais.com In ornamentals and nursery production, it is utilized to manage foliar diseases such as leaf spots, blights, and mildews. sunspotsupply.compomais.com For turfgrass management, particularly on golf courses, it is employed to control common and damaging diseases like dollar spot and brown patch. pomais.com

Efficacy in Ornamentals and Nursery Crops

In the production and maintenance of ornamental plants and nursery stock, Zyban controls a variety of fungal diseases. It is effective against several species of fungi that cause anthracnose, black spot, flower blights, leaf spots, powdery mildew, and rusts. greenbook.netpestlogbook.com The product has been tested on a wide array of plant species to establish tolerance at normal application rates. greenbook.netpestlogbook.com

Interactive Table: Target Pathogens and Tolerant Ornamental/Nursery Plants for Zyban Fungicide

| Disease Category | Pathogen Genera Controlled | Tolerant Woody Plants | Tolerant Herbaceous Plants |

| Anthracnose | Colletotrichum, Gloeosporium, Marssonina, Mycosphaerella | Aralia, Ash, Black Walnut | Aster, Hollyhock, Iris |

| Black Spot | Diplocarpon rosae | Rose | Rose |

| Flower Spot & Blight | Alternaria, Ascochyta, Botrytis, Ciborinia, Curvularia, Ovulinia, Sclerotinia | Azalea, Rhododendron | Carnation, Chrysanthemum, Geranium, Iris, Lily, Petunia, Zinnia |

| Leaf Spot | Cercospora, Cylindrosporium, Entomosporium, Fabraea, Ramularia, Septoria | Hawthorn, Photinia, Poplar | Carnation, Chrysanthemum, Dahlia, Delphinium, Geranium, Iris |

| Powdery Mildew | Erysiphe, Microsphaera, Podosphaera, Sphaerotheca | Azalea, Crabapple, Dogwood, Lilac, Rose | Chrysanthemum, Dahlia, Hollyhock, Phlox, Zinnia |

| Rust | Gymnosporangium juniperi-virginianae | Crabapple, Hawthorn | Aster, Carnation, Hollyhock, Snapdragon |

| Scab | Fusicladium, Venturia, Sphaceloma | Crabapple, Hawthorn, Pyracantha |

Data sourced from product labels and horticultural guides. greenbook.netpestlogbook.com

Efficacy in Turfgrass

Zyban is widely used in turfgrass management to control a spectrum of foliar and patch diseases. Its systemic and contact properties provide protection for high-value turf areas like golf course greens, tees, and fairways. pomais.compestlogbook.com The fungicide is effective against key pathogens responsible for diseases that can significantly impact turf quality and playability.

Interactive Table: Target Diseases in Turfgrass Controlled by this compound

| Common Disease Name | Causal Pathogen(s) |

| Dollar Spot | Sclerotinia homoeocarpa (syn. Clarireedia jacksonii) |

| Brown Patch | Rhizoctonia solani |

| Copper Spot | Gloeocercospora sorghi |

| Red Thread | Laetisaria fuciformis |

| Leaf Spot | Helminthosporium spp. (now classified under Drechslera, Bipolaris, etc.) |

| Stem Rust | Puccinia graminis |

Data sourced from product labels and turfgrass management resources. pomais.compestlogbook.com

Fungicide Resistance Development and Management Strategies

Historical Context of Resistance Evolution in Benzimidazole (B57391) Fungicides

The benzimidazole fungicides, introduced in the late 1960s and early 1970s, were revolutionary for their time. nih.govapsnet.org They offered systemic, broad-spectrum control at low application rates, a significant advancement over the protectant fungicides available then. apsnet.org However, their high specificity, targeting a single site in the pathogen, also made them highly prone to resistance development. nih.govapsnet.org

The first case of resistance to a benzimidazole fungicide was reported in 1969, just one year after its commercial introduction, in powdery mildew in greenhouses. apsnet.org This rapid development of resistance was a direct consequence of the single-site mode of action. apsnet.org By the mid-1980s, resistance had been documented in a wide array of pathogens against which benzimidazoles were active. apsnet.org

The history of benzimidazole resistance in Botrytis cinerea (grey mould) is a classic example. The first report of resistance in this fungus emerged in 1971. nih.gov The intensive use of these fungicides in crops like strawberries and grapes led to the widespread selection of resistant strains, often rendering the fungicides ineffective. nih.govscielo.org.mx This pattern of initial high efficacy followed by a rapid decline due to resistance has been observed with many single-site fungicides. nih.govscielo.br The experience with benzimidazoles served as a critical lesson for the agrochemical industry and pathologists, highlighting the necessity of resistance management strategies from the early stages of a new fungicide's introduction. nih.gov

Implications of Multi-Site Action of Mancozeb (B1675947) in Resistance Management

In stark contrast to single-site inhibitors like thiophanate-methyl (B132596), mancozeb is a multi-site fungicide belonging to the dithiocarbamate (B8719985) chemical class. agrogreat.compomais.com Its mode of action involves inhibiting multiple enzyme systems within the fungal cell by interfering with enzymes that have sulfhydryl groups. pomais.comnih.gov This disruption affects various biochemical processes, including respiration and protein synthesis, at several points. pomais.com

The key advantage of this multi-site activity is the significantly lower risk of resistance development. agrogreat.compomais.comnih.gov For a pathogen to become resistant to a multi-site fungicide, it would need to develop simultaneous mutations to overcome the inhibition at all the different target sites, which is a far less probable event than a single-point mutation. agro.crs This inherent characteristic makes fungicides like mancozeb durable and effective over long periods of use. cabidigitallibrary.org

Due to its low resistance risk, mancozeb is a cornerstone of fungicide resistance management programs. pomais.comnih.gov Key implications and uses include:

Tank-mixing: Mancozeb is frequently tank-mixed with single-site fungicides. nih.gov This practice helps protect the at-risk partner fungicide by controlling any individuals in the pathogen population that may be resistant to the single-site product.

Alternation: Alternating sprays of mancozeb with single-site fungicides reduces the selection pressure exerted by the continuous use of a single mode of action. uplcorp.com

Broad-spectrum control: Its effectiveness against a wide range of diseases allows it to be integrated into spray programs for various crops, providing a reliable foundation for disease control while managing resistance. agrogreat.comnih.gov

The absence of mancozeb in certain regions has reportedly led to increased challenges in controlling fungal diseases and a faster development of resistance to the remaining single-site fungicides. uplcorp.com This underscores its value as a tool to extend the effective lifespan of other fungicides. agro.crsuplcorp.com

Documented Instances and Predictive Modeling of Resistance to Zyban Fungicide Components in Target Pathogens

"Zyban" is a commercial product name, and the active ingredients can vary. For the purpose of this article, focusing on the chemical compounds, we consider a formulation containing thiophanate-methyl and mancozeb. Resistance has been well-documented for thiophanate-methyl, while mancozeb has a very low risk of resistance.

Documented Instances:

Resistance to thiophanate-methyl is widespread across numerous pathogens and geographic locations. Studies have quantified the prevalence of resistant strains in various crops.

Botrytis cinerea : In Californian vineyards, pistachio, and pomegranate orchards, a 2020 study found that 58% of B. cinerea isolates exhibited high resistance to thiophanate-methyl, with EC₅₀ values exceeding 100 µg/ml. apsnet.org Historical data from pistachio orchards showed that the percentage of resistant isolates was already at 50% in 1992 and increased to 72% by 2005. apsnet.org In Michoacán, Mexico, 85% of B. cinerea isolates from strawberry fields were found to be resistant to thiophanate-methyl. scielo.org.mx

Fusarium fujikuroi : In Japan, most strains of the "G group" of this rice pathogen, which causes bakanae disease, are resistant to thiophanate-methyl. apsnet.org The resistance is strongly correlated with specific mutations in the β₂-tubulin gene. apsnet.org

The following table summarizes findings on thiophanate-methyl resistance in Botrytis cinerea from a study in California. apsnet.org

| Resistance Level | EC₅₀ Value (µg/ml) | Percentage of Isolates |

| Sensitive (SS) | < 1 | 3% |

| Low Resistance (LR) | 1 - 10 | 28% |

| Weak Resistance (WR) | 10 - 50 | 10% |

| High Resistance (HR) | > 100 | 58% |

Predictive Modeling:

Predicting fungicide resistance is complex but crucial for proactive management. grdc.com.au While specific predictive models for "this compound" are not detailed in the provided context, the principles of resistance risk assessment are well-established.

Models and laboratory methods are used to assess the potential for resistance development:

Laboratory Mutagenesis: Experiments that expose pathogen populations to a fungicide can reveal the potential for resistant mutants to arise. frac.info It has been relatively easy to generate mutants resistant to benzimidazoles in the lab. frac.info

Risk Assessment Frameworks: The Fungicide Resistance Action Committee (FRAC) provides codes and risk assessments based on the fungicide's mode of action. Single-site inhibitors like thiophanate-methyl are categorized as high-risk, while multi-site inhibitors like mancozeb are low-risk. nih.gov

Ecological and Epidemiological Models: These models can incorporate factors like the pathogen's life cycle, the number of fungicide applications, and cropping practices to predict the rate at which resistance might spread in a population. frac.info For example, a pathogen that produces only one generation per year will develop resistance much more slowly than one with multiple generations in a season. frac.info

Predictive tools like the Ecological Structure Activity Relationships (ECOSAR) model can be used to estimate the environmental fate and potential risks of pesticides, though this is more focused on ecological risk than resistance evolution. regulations.gov

Integrated Approaches for Mitigating Resistance in Agricultural Settings

Managing fungicide resistance requires a multifaceted approach known as Integrated Pest Management (IPM) or Integrated Disease Management (IDM). agrogreat.comgrdc.com.aunih.gov Relying solely on chemical controls, especially the repeated use of a single fungicide, is an unsustainable practice that accelerates resistance. agro.crsfungiresistance.com

Effective strategies for mitigating resistance include:

Fungicide Rotation and Mixtures: This is a cornerstone of chemical resistance management. It involves alternating fungicides with different modes of action (different FRAC groups) or using pre-formulated mixtures or tank-mixes. agrogreat.comagro.crs This strategy prevents the continuous selection for resistance to a single chemical class. agrogreat.com The combination of a high-risk (single-site) fungicide like thiophanate-methyl with a low-risk (multi-site) partner like mancozeb is a classic example of this approach. nih.gov

Limiting Applications: Restricting the total number of applications of a specific fungicide or mode of action per season reduces the selection pressure on the pathogen population. agro.crs

Using Recommended Rates: Applying fungicides at the manufacturer's recommended rate is crucial. Under-dosing can allow weakly resistant individuals to survive and reproduce, while over-spraying is economically and environmentally unsound. agro.crs

Cultural Practices: Crop rotation, sanitation (e.g., removing infected debris), and managing irrigation to reduce leaf wetness can lower disease pressure. agro.crsnih.gov

Resistant Varieties: Planting crop varieties that are genetically resistant to specific diseases is a highly effective and sustainable control method. agrogreat.comnih.gov

Monitoring and Forecasting: Regular field scouting to detect diseases early and using disease forecasting models based on weather data can help time fungicide applications for when they are most needed and effective, avoiding unnecessary prophylactic sprays. agrogreat.comagro.crsresearchgate.net

Education and Collaboration: Educating growers about the mechanisms and consequences of fungicide resistance is essential for the adoption of sound management practices. agrogreat.com Collaborative efforts, such as those promoted by FRAC, provide guidance and help coordinate strategies across regions. nih.gov

By combining these chemical and non-chemical strategies, growers can create a robust and sustainable disease management program that prolongs the efficacy of valuable fungicide tools. researchgate.net

Environmental Dynamics and Fate in Agroecosystems

Compound Persistence and Degradation Pathways in Soil and Water Environments

The persistence of a fungicide in the environment is a critical factor determining its potential for long-term impact. Both thiophanate-methyl (B132596) and pyraclostrobin (B128455) undergo degradation in soil and water, but at different rates and through various pathways.

Thiophanate-methyl exhibits relatively rapid degradation in soil environments. epa.gov Its half-life is approximately 7 days, with the rate of degradation being faster in alkaline and silty loam soils compared to sandy loam soils. epa.gov The primary degradation pathway for thiophanate-methyl in soil and on plant surfaces is its conversion to carbendazim (B180503) (methyl 2-benzimidazole carbamate (B1207046) or MBC). epa.govinchem.org This conversion is a key step, as MBC is also a fungicide and is more persistent than the parent compound. inchem.org Microorganisms are believed to play a significant role in the degradation of both thiophanate-methyl and MBC. inchem.org In aqueous environments, thiophanate-methyl's half-life is about 5 days when exposed to sunlight at pH values of 5, 7, and 10. epa.gov The main metabolite in water under irradiation is also MBC, which has a half-life of approximately 19 days at neutral pH. epa.govinchem.org

Pyraclostrobin , a strobilurin fungicide, shows more variability in its soil persistence. Laboratory studies have reported DT50 (time for 50% dissipation) values ranging from 12 to 101 days. fao.org However, under field conditions, the dissipation is generally faster, with DT50 values between 2 and 37 days. fao.org Higher soil moisture content tends to accelerate its degradation. frontiersin.org In aquatic environments, pyraclostrobin is susceptible to rapid photolysis, with a reported half-life of about 0.062 days in water under laboratory conditions. regulations.gov The degradation of pyraclostrobin in soil and water can lead to several metabolites, with some studies identifying 1-(4-chlorophenyl)-1H-pyrazol-3-ol as a significant product of biodegradation. nih.govnih.gov

Table 1: Degradation Half-life of Thiophanate-methyl and Pyraclostrobin in Different Environmental Compartments

| Compound | Compartment | Half-life (t½) / DT50 | Conditions | Reference |

|---|---|---|---|---|

| Thiophanate-methyl | Soil | ~7 days | Degradation is faster in alkaline and silty loam soils. | epa.gov |

| Thiophanate-methyl | Water | ~5 days | Exposed to sunlight (pH 5, 7, 10). | epa.gov |

| Carbendazim (MBC) (Metabolite of Thiophanate-methyl) | Water | ~19 days | Mid-range pH values. | epa.gov |

| Pyraclostrobin | Soil (Lab) | 12 - 101 days | Higher moisture accelerates degradation. | fao.org |

| Pyraclostrobin | Soil (Field) | 2 - 37 days | - | fao.org |

| Pyraclostrobin | Water | 0.062 days (rapid photolysis) | - | regulations.gov |

Potential for Off-Target Contamination: Runoff and Drift into Adjacent Aquatic Systems

The movement of fungicides beyond the intended target area is a significant concern for environmental health. Runoff from treated fields and spray drift during application are two primary pathways for the contamination of adjacent aquatic systems.

Studies on thiophanate-methyl and its primary metabolite, MBC, indicate that they have a very low potential for transport in water. epa.gov Both compounds tend to bind to soil particles and are largely retained in the upper 2 to 3 inches of the soil profile, even after significant rainfall. epa.gov This suggests a lower risk of contamination of surface and groundwater through leaching and runoff compared to more mobile pesticides.

Pyraclostrobin and its major degradates also exhibit a tendency to bind to soil, which limits their potential for leaching into groundwater. regulations.gov However, due to its application methods, pyraclostrobin can contaminate surface water through spray drift and runoff. regulations.gov The extent of this off-target movement is influenced by factors such as application technique, weather conditions, and the topography of the treated area. Modeling tools like AgDRIFT® are used to estimate the potential for spray drift under various scenarios. epa.gov The presence of pyraclostrobin in aquatic systems is a concern due to its toxicity to some aquatic organisms. researchgate.net

Mobility and Distribution within the Plant (Systemic Action)

The systemic nature of a fungicide determines its ability to be absorbed and translocated within the plant, providing protection to new growth and areas not directly sprayed.

Thiophanate-methyl is a systemic fungicide that is absorbed by the plant and moves internally. icar.org.in Research on soybean plants has shown that when applied to the seeds, thiophanate-methyl is translocated upwards throughout the plant. icar.org.in This systemic movement allows the fungicide to protect the developing seedlings from fungal pathogens. icar.org.in However, studies have also indicated that the concentration of the fungicide within the plant decreases over time and may not be detectable in mature plants. icar.org.in

Pyraclostrobin is often described as having "mesosystemic" or "surface systemic" properties. regulations.gov It exhibits translaminar activity, meaning it can move from the sprayed surface of a leaf to the unsprayed side. hb-p.com This characteristic enhances its protective capabilities by reaching parts of the plant that may not have received direct spray coverage. hb-p.com While it can penetrate plant tissues, its movement throughout the entire plant (full systemic action) is more limited compared to classic systemic fungicides. hb-p.comrsc.org

Table 2: Systemic Properties of Thiophanate-methyl and Pyraclostrobin

| Compound | Type of Systemic Action | Mobility within the Plant | Reference |

|---|---|---|---|

| Thiophanate-methyl | Systemic | Absorbed and translocated upwards from the point of application (e.g., seed treatment). | icar.org.in |

| Pyraclostrobin | Mesosystemic (Translaminar) | Penetrates leaf tissue and moves from the sprayed to the unsprayed side of the leaf. | regulations.govhb-p.com |

Impact of Storage Conditions on Compound Stability and Efficacy

The stability of a fungicide formulation during storage is crucial for maintaining its efficacy. Temperature, humidity, and light can all influence the degradation of the active ingredients.

Product labels and safety data sheets for formulations containing thiophanate-methyl generally state that it is stable under normal storage conditions. willowood.comrottler.com It is recommended to store the product in a cool, dry place in its original container. nwmissouri.edu High pH environments can shorten the tank life of diluted thiophanate-methyl products, so buffering the spray solution to a pH of 6-7 is sometimes recommended. anses.fr

Pyraclostrobin is also considered stable under normal and even elevated temperatures (e.g., 54°C). pomais.com However, its stability may be affected by light, and some sources recommend storing it protected from light at cool temperatures (2-8°C) to ensure a longer shelf-life. fao.org Formulations are typically stable for at least two years when stored correctly in their original, sealed containers, away from direct sunlight and moisture. pomais.com

Ecological Considerations and Non Target Environmental Impacts

Potential for Aquatic Ecosystem Perturbation Associated with Active Ingredients

The active ingredients thiophanate-methyl (B132596) and pyraclostrobin (B128455) can enter aquatic environments through spray drift or runoff, where they pose a risk to a variety of organisms.

Thiophanate-methyl is considered moderately toxic to most aquatic life. It degrades rapidly in the environment to form carbendazim (B180503) (also known as methyl 2-benzimidazole carbamate (B1207046) or MBC), which is more persistent and mobile. The half-life of thiophanate-methyl in water is approximately 5 to 7 days, while the half-life of its degradate, MBC, can be around 19 days. Runoff containing these compounds can be hazardous to aquatic ecosystems.

The following table summarizes the acute toxicity of thiophanate-methyl and pyraclostrobin to various aquatic organisms.

Broader Agroecosystem Implications of Fungicide Application

The application of fungicides containing thiophanate-methyl and pyraclostrobin can have wider consequences for the agroecosystem beyond the targeted fungal pathogens.

One significant impact is on non-target soil fauna, particularly earthworms. Thiophanate-methyl has been shown to reduce earthworm populations and can decrease their longevity and reproductive success. Studies have confirmed that fungicides with this active ingredient cause significant mortality among earthworms, and repeated applications can lead to lasting suppressive effects on their abundance and biomass. Products containing thiophanate-methyl are sometimes used for their secondary effect of reducing earthworm casting on turfgrass. Pyraclostrobin has also been found to cause oxidative stress and DNA damage in earthworms. A commercial formulation containing a mixture of pyraclostrobin, thiophanate-methyl, and fipronil (B1672679) was observed to reduce the reproduction rates of the earthworm Eisenia andrei at low concentrations.

Furthermore, these fungicides can affect crucial ecosystem processes like decomposition. The reduction in earthworm populations caused by thiophanate-methyl can retard the removal and breakdown of leaf litter in orchard environments. This can have follow-on effects for nutrient cycling and the physical structure of the soil.

The physiological effects of pyraclostrobin on crop plants, while sometimes beneficial for growth and stress tolerance, represent another alteration to the agroecosystem. This active ingredient can change plant metabolism, leading to increased biomass and yield, which alters the natural balance of the system.

Interaction with Soil Microbiological Processes (General)

Soil microorganisms are fundamental to soil health, involved in nutrient cycling, organic matter decomposition, and plant health promotion. The active ingredients thiophanate-methyl and pyraclostrobin can influence these vital microbial communities.

Thiophanate-methyl can alter the composition and diversity of the soil microbiome. Its primary degradation product, carbendazim, also possesses fungicidal properties and contributes to these effects. Studies on cucumber plants showed that the application of thiophanate-methyl significantly altered the bacterial community composition in the rhizosphere, decreasing bacterial diversity and reducing the abundance of beneficial bacteria like Bacillus. However, other research has indicated that thiophanate-methyl has little effect on soil bacteria. Some studies suggest that while pesticide applications can initially decrease microbial biomass, the addition of amendments like biochar can enhance microbial resilience over time. In groundnut soils, the population of beneficial microbes like Azospirillum, bacteria, and nitrifiers showed healthy growth at certain application rates of thiophanate-methyl, but their populations decreased at higher concentrations.

The following table provides a summary of the observed effects of these active ingredients on soil microbial processes.

Regulatory Framework and Product Stewardship in Pesticide Management

Regulatory Approval Processes for Agricultural Fungicides

Before an agricultural fungicide can be marketed and used, it must undergo a thorough evaluation and registration process by governmental agencies. In the United States, this responsibility falls to the Environmental Protection Agency (EPA). The primary law governing pesticide regulation is the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.govepa.govreach24h.com

The EPA's registration process involves a detailed review of data submitted by the manufacturer to assess the potential risks to human health and the environment. usapesticideregistration.com This includes evaluating the product's chemistry, its effectiveness against target pests, and its toxicological effects on humans and non-target organisms. usapesticideregistration.com The agency also examines the environmental fate of the chemical, including how it breaks down and its potential to contaminate soil, water, or air. nih.govacs.org

For a product to be registered, the EPA must determine that its use, in accordance with the label directions, will not cause "unreasonable adverse effects on the environment." usapesticideregistration.com This involves a risk/benefit analysis that considers the economic, social, and environmental costs and benefits of the product's use. usapesticideregistration.com The product label is a legally binding document that provides specific instructions for use, including application rates, target pests, and required safety precautions. labelsds.compestlogbook.com Zyban WSB Fungicide, for example, is registered with the EPA under the registration number 58185-31. labelsds.compestlogbook.com

The European Union has a dual system for approving plant protection products. biocontroltechnologies.com The European Food Safety Authority (EFSA) evaluates the active substances, while individual Member States are responsible for authorizing the final products at a national level. biocontroltechnologies.com This process also involves a rigorous scientific assessment to ensure a high level of protection for human and animal health and the environment. biocontroltechnologies.com

Adherence to Worker Protection Standards (WPS) and Application Protocols

The Worker Protection Standard (WPS) is a key regulation in the United States, issued by the EPA, aimed at reducing the risk of pesticide poisoning and injury among agricultural workers and pesticide handlers. epa.govepa.govtennessee.eduwisc.edu Products subject to the WPS, like Zyban fungicide, will have a specific "Agricultural Use Requirements" box on their label. labelsds.compestlogbook.comcolostate.edu This standard mandates a range of protections for over two million agricultural workers and pesticide handlers. epa.gov

Key requirements of the WPS that apply to the use of this compound include:

Training: Employers must provide annual pesticide safety training to workers and handlers. epa.govcolostate.edu

Notification: Workers must be notified of pesticide applications, either orally or by posting warning signs at the entrances to treated areas. wisc.edu

Personal Protective Equipment (PPE): The product label specifies the minimum PPE that must be worn by handlers. wisc.edu

Restricted-Entry Interval (REI): The WPS establishes a period of time after a pesticide application during which entry into the treated area is restricted. For Zyban WSB Fungicide, the REI is 24 hours. labelsds.com

Decontamination Supplies: Employers must provide workers and handlers with an ample supply of water, soap, and towels for routine washing and emergency decontamination. epa.govwisc.edu

Emergency Assistance: In the case of a potential pesticide poisoning or injury, employers are required to make transportation available to a medical facility. wisc.edu

The WPS is designed to protect two main groups of employees: pesticide handlers, who mix, load, or apply agricultural pesticides, and agricultural workers, who perform tasks such as harvesting and cultivating in treated areas. epa.govcolostate.edu

Table 1: Worker Protection Standard (WPS) Requirements for this compound

| Requirement | Specification |

| Governing Body | U.S. Environmental Protection Agency (EPA) |

| Applicable Regulation | 40 CFR part 170 |

| Training | Annual safety training for workers and handlers. epa.govcolostate.edu |

| Notification | Oral or posted warnings for treated areas. wisc.edu |

| Personal Protective Equipment (PPE) | As specified on the product label. wisc.edu |

| Restricted-Entry Interval (REI) | 24 hours for Zyban WSB Fungicide. labelsds.com |

| Decontamination Supplies | Water, soap, and towels must be provided. epa.govwisc.edu |

| Emergency Assistance | Transportation to a medical facility must be available. wisc.edu |

Guidelines for Environmental Release and Contamination Prevention

Preventing the environmental release and contamination from fungicides is a critical aspect of product stewardship. The product label for this compound includes specific environmental hazard warnings. labelsds.compestlogbook.com It states that the product is toxic to fish and aquatic organisms and advises against applying it directly to water, to areas where surface water is present, or to intertidal areas. labelsds.compestlogbook.com Users are also instructed not to contaminate water when disposing of equipment washwaters. labelsds.compestlogbook.com

General guidelines for preventing environmental contamination from agricultural chemicals include:

Buffer Zones: Maintaining a non-sprayed buffer strip between the treated area and surface water bodies is an effective measure to reduce pesticide transport into aquatic systems. nih.govacs.org

Integrated Pest Management (IPM): Utilizing IPM strategies can help minimize the amount of pesticide applied by using a combination of control methods and applying pesticides only when necessary.

Equipment Calibration: Regularly calibrating application equipment ensures that the pesticide is applied at the correct rate, minimizing waste and potential runoff.

Mixing and Loading Practices: Using a solid pad for mixing and loading and employing anti-backflow devices on water supply hoses can prevent spills and contamination of water sources.

Storage: Storing pesticides in a cool, dry, and well-ventilated area away from direct sunlight helps maintain their chemical integrity and prevents leaks. agriculture.vic.gov.au Chemicals should be stored in their original, labeled containers. hazardouswasteexperts.com

International Regulatory Status and Historical Product Withdrawals (e.g., Australia)

The active ingredients in this compound, thiophanate-methyl (B132596) and mancozeb (B1675947), have been subject to regulatory review in various countries. In Australia, the Australian Pesticides and Veterinary Medicines Authority (APVMA) conducted a review of thiophanate-methyl. apvma.gov.auapvma.gov.au At the time of the review, thiophanate-methyl was used in Australia for the control of diseases in ornamental plants and was often formulated in combination with other fungicides like mancozeb. apvma.gov.auapvma.gov.au

The APVMA's review concluded that the use of products containing thiophanate-methyl, in accordance with amended label instructions, was not likely to have a harmful effect on human health. apvma.gov.au However, the review did lead to changes in the scheduling of thiophanate-methyl and required amendments to product labels, including the addition of a re-entry statement and a restraint against use in home gardens. apvma.gov.au

Notably, a product named Zyban, which was a combination of mancozeb and thiophanate-methyl, was withdrawn from the Australian market. rockhamptonorchidsociety.com.au The reason cited for the withdrawal was the instability of the mancozeb component in the formulation. rockhamptonorchidsociety.com.au Following this withdrawal, another dual-purpose fungicide, Banrot, which contains thiophanate-methyl and etridiazole, remained available. rockhamptonorchidsociety.com.au

In the European Union, there has been a trend of non-renewal for the approval of several active substances, including mancozeb and thiophanate-methyl. ausveg.com.au

Disposal Protocols for Agricultural Chemical Waste

The proper disposal of excess pesticides and their containers is crucial to prevent environmental contamination and is regulated by federal and state laws. epa.govagriculture.vic.gov.au The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste in the United States. epa.govshapiroe.com

The label for Zyban WSB Fungicide provides specific disposal instructions. labelsds.compestlogbook.com It states that pesticide wastes are toxic and that improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law. labelsds.compestlogbook.com If these wastes cannot be used according to the label instructions, users are advised to contact their State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance. labelsds.compestlogbook.com

General protocols for the disposal of agricultural chemical waste include:

Excess Product: Unwanted or unused concentrated chemicals should not be disposed of on-farm. agriculture.vic.gov.au Disposal must be carried out by a licensed waste disposal company or through a chemical collection program. agriculture.vic.gov.au

Empty Containers: Containers should be triple-rinsed, and the rinsate should be added to the spray tank. agriculture.vic.gov.au The empty and rinsed containers should then be punctured to render them unusable and disposed of in a sanitary landfill, by incineration if allowed, or through a recycling program like drumMUSTER. agriculture.vic.gov.au

Rinse Water: Water from rinsing and washing down equipment should be managed according to EPA guidelines to prevent contamination of water sources. agriculture.vic.gov.au

Research Methodologies and Efficacy Assessment Studies

Design and Execution of Controlled Efficacy Trials (e.g., for Rhizoctonia, Fusarium, Entomosporium diseases)

Controlled efficacy trials are fundamental to assessing the performance of Zyban. These trials are meticulously designed to produce reliable and reproducible data.

Experimental Design: Field and greenhouse trials are typically set up using a randomized complete block design. allenpress.comahdb.org.uk This statistical design helps to minimize the effects of variability within the experimental area. cropprotectionnetwork.org Trials include multiple replicates (usually at least three to four) of each treatment to ensure the data is statistically sound. cropprotectionnetwork.orgppqs.gov.in A crucial component of these trials is the inclusion of an untreated control plot, which serves as a baseline for disease development without fungicide intervention, allowing for an accurate assessment of the product's efficacy. cropprotectionnetwork.org

Trial Execution:

Host Plants and Inoculum: Trials are conducted on plant species known to be susceptible to the target pathogens, such as photinia for Entomosporium mespili or various ornamentals for Rhizoctonia solani and Fusarium spp. researchgate.netflvc.orgauburn.eduufl.edu In many studies, plants are artificially inoculated with a standardized amount of the pathogen culture to ensure consistent disease pressure across all experimental units. cabidigitallibrary.org The methods for preparing and applying the inoculum must be consistent to ensure reproducibility. cabidigitallibrary.org

Treatments: Fungicide treatments are applied according to potential label recommendations, including different rates and application timings (e.g., preventative vs. curative). ahdb.org.ukcabidigitallibrary.org For instance, in studies on Entomosporium leaf spot, fungicides might be applied on a 7- to 14-day schedule, particularly during wet weather which is conducive to disease development. apsnet.org

Disease Assessment: Disease severity is evaluated at regular intervals throughout the trial. This is often done using standardized rating scales. For example, Entomosporium leaf spot on photinia can be rated using a scale from 0 (no leaf spots) to 4 (total leaf abscission). allenpress.com For root rot diseases like those caused by Rhizoctonia, assessments might include rating the health of the root system and recording plant mortality or stunting. ufl.edu Data such as the Area Under the Disease Progress Curve (AUDPC) can be calculated from these ratings to provide a comprehensive measure of disease development over time. apsnet.org

Data Analysis: The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Fisher's protected least significant difference (LSD) test), to determine if the observed differences between treatments are statistically significant. allenpress.comauburn.edu

Comparative Analysis of Zyban Fungicide Efficacy Against Other Fungicidal Agents

A key aspect of efficacy assessment is comparing Zyban to other commercially available fungicides. These comparative trials help to position the product in terms of its relative performance.

Findings for Entomosporium Leaf Spot: Studies on photinia have shown variable results for fungicides containing thiophanate-methyl (B132596) and mancozeb (B1675947). One study found that Zyban (thiophanate-methyl + mancozeb) did not provide satisfactory control of Entomosporium leaf spot on photinia. researchgate.net In the same study, chlorothalonil (B1668833) (Daconil 2787) provided effective control, while mancozeb (Manzate 200) significantly reduced disease incidence but was less effective than chlorothalonil. researchgate.net Other research has indicated that foliar applications of fungicides like myclobutanil (B1676884) (Eagle) and chlorothalonil (Daconil Weather Stik) can effectively manage the disease. allenpress.comauburn.edu A field study evaluating various systemic fungicides for controlling Entomosporium on pear found that thiophanate-methyl applied alone provided the highest disease reduction, followed by propiconazole (B1679638) and triadimefon. phytojournal.com

Interactive Data Table: Comparative Efficacy for Entomosporium Leaf Spot Control

Findings for Rhizoctonia and Fusarium Diseases: Research has shown that thiophanate-methyl, one of the active ingredients in Zyban, provides excellent control of diseases caused by Rhizoctonia on a variety of ornamental plants. flvc.orgufl.edu In trials, thiophanate-methyl fungicides were effective in reducing Rhizoctonia stem diseases and were comparable to other standards like PCNB (Terraclor) or triflumizole. flvc.org Similarly, Fusarium leaf spot has been effectively controlled with thiophanate-methyl. flvc.org Combination products containing carbendazim (B180503) (a fungicide similar to thiophanate-methyl) and mancozeb have also been found to be highly effective, minimizing foliar blight caused by Rhizoctonia solani in mungbean. ijcmas.comresearchgate.net In-vitro tests showed that a combination of carbendazim and mancozeb resulted in 100% mycelial inhibition of R. solani. cabidigitallibrary.org

Interactive Data Table: Efficacy Against Rhizoctonia solani on Mungbean

Evaluation of Application Methods (e.g., soil drenches vs. foliar sprays) on Disease Control

The method of application is critical to the efficacy of a fungicide and depends heavily on the nature of the disease being controlled. ufl.edu

Soil Drenches for Root and Crown Rots: For soilborne pathogens like Rhizoctonia that cause root, crown, or basal stem rots, soil drenches are generally more effective. ufl.edu Applying the fungicide directly to the soil ensures that the active ingredient reaches the root zone where the pathogen is active. For example, in studies on Rhizoctonia crown rot on poinsettia, a drench application of the fungicide Terraclor was highly effective, whereas a foliar spray of the same product was significantly less so. ufl.edu

Foliar Sprays for Aerial Blights and Leaf Spots: For diseases that affect the leaves and upper parts of the plant, such as aerial blight caused by Rhizoctonia or leaf spots caused by Entomosporium, foliar sprays are the preferred method. auburn.eduufl.edu A foliar spray provides a protective barrier on the leaf surface, preventing spore germination and infection. Research on aerial blight of Boston fern showed that a foliar spray with benomyl (B1667996) (a systemic fungicide in the same chemical class as thiophanate-methyl) provided excellent control, while a soil drench was less effective. ufl.edu

The systemic nature of thiophanate-methyl allows it to be absorbed by the plant and moved within its tissues, offering protection from the inside out, which can be advantageous for both drench and foliar applications. staugorchidsociety.org However, the contact action of mancozeb requires direct contact with the fungal pathogen, making thorough coverage essential for foliar sprays. staugorchidsociety.org

Experimental Considerations for Environmental Variables in Field Studies

Environmental conditions play a significant role in the development of plant diseases and can influence the efficacy of fungicide applications in field studies. cabidigitallibrary.orgresearchgate.net Therefore, these variables must be carefully considered and documented during trial design and execution.

Uniformity of Conditions: To the greatest extent possible, environmental and agronomic conditions should be uniform across the entire trial site to prevent these factors from confounding the treatment effects. ppqs.gov.in

Weather Monitoring: Key weather parameters such as temperature, humidity, and rainfall are closely monitored and recorded. ahdb.org.uk Periods of high humidity and frequent rainfall often create conditions that are highly favorable for fungal disease development, such as Entomosporium leaf spot. apsnet.orgallenpress.com

Application Timing: Fungicide applications are often timed to coincide with periods when environmental conditions favor infection. fairfaxgardening.org For instance, protective sprays for Entomosporium are recommended from budbreak until foliage matures, with more frequent applications (e.g., every 7 days) during wet weather. apsnet.org

Irrigation: In some trials, overhead irrigation may be used to simulate rainfall, which can help create consistent conditions for disease spread by splashing spores from infected to healthy tissue and maintaining leaf wetness duration required for infection.

Site Selection: Field trials should be conducted in locations and agro-climatic regions where the target disease is known to occur naturally, ensuring that disease pressure is sufficient to evaluate the efficacy of the control measures. ppqs.gov.in If natural infection is low, the trial may need to be repeated in a different season or location. ppqs.gov.in

By controlling for or documenting these environmental variables, researchers can more accurately attribute differences in disease levels to the efficacy of the fungicide treatments being tested.

Future Research Trajectories and Innovations in Fungicide Technology

Development of Novel Formulations for Enhanced Efficacy and Environmental Profile

The development of next-generation fungicide formulations is a primary focus of current research, aiming to boost biological efficacy and improve environmental safety. farmonaut.comfarmonaut.com Innovations in this area are moving beyond conventional liquid and powder forms to more sophisticated delivery systems.

Key Research Areas:

Nano-formulations: Nanotechnology offers a pathway to create formulations that allow for the precise and controlled release of Zyban fungicide's active ingredients. farmonaut.com This can reduce the total amount of fungicide needed, enhance its longevity on crops, and minimize off-target effects. farmonaut.commdpi.com Encapsulating the active components in nanoparticles can also improve their stability and bioavailability. mdpi.com

Smart and Drone-Compatible Formulations: With the rise of precision agriculture, there is a growing demand for formulations compatible with advanced application technologies like drones. agribusinessglobal.com These formulations are designed for low-volume application, reduced drift, and optimal plant surface coverage. agribusinessglobal.com

Sustainable and Biodegradable Components: Research is also being directed towards incorporating biodegradable or renewable components into fungicide formulations. This shift aims to reduce the environmental footprint of agriculture by ensuring that the formulation's inert ingredients break down harmlessly. agropages.com

Recent studies have highlighted the potential for these advanced formulations to not only improve disease control but also to be more compatible with beneficial organisms and integrated pest management (IPM) programs. farmonaut.com

| Formulation Innovation | Primary Benefit | Research Focus |

| Nano-encapsulation | Enhanced efficacy, controlled release, reduced application rates. farmonaut.com | Improving stability and targeted delivery of active ingredients. mdpi.com |

| Drone-Ready Solutions | Suitability for precision application, lower drift. agribusinessglobal.com | Optimizing for low-volume, high-efficiency spraying. agribusinessglobal.com |

| Bio-based Formulations | Reduced environmental impact, improved sustainability. agropages.com | Utilizing renewable and biodegradable carriers and adjuvants. agropages.com |

Strategies for Sustained Resistance Management and Monitoring in Agricultural Pathogens

The emergence of fungicide resistance is a significant threat to global food security, reducing the effectiveness of disease control measures and limiting the number of viable fungicide options. agrogreat.com For a combination product like this compound, which contains multiple modes of action, resistance management is a cornerstone of its long-term viability.

Future strategies are focused on proactive and dynamic approaches to resistance management:

Advanced Monitoring Techniques: Early detection of resistant strains is crucial. grdc.com.au Researchers are moving beyond traditional lab-based phenotyping to more rapid and sensitive methods like genotyping and DNA sequencing to identify resistance-conferring mutations. grdc.com.au High-throughput methods, such as flow cytometry, are being developed for faster and more precise quantification of resistant individuals within a pathogen population. ives-openscience.eu

Dynamic Management Strategies: Management is shifting from a static set of rules to a more adaptive approach. This includes rotating fungicides with different modes of action, using tank-mixes or pre-packs, and limiting the number of applications per season. pesticidestewardship.org The goal is to reduce the selection pressure that drives resistance. agrogreat.com

Predictive Modeling: The development of models to forecast the risk of resistance development in specific crop-pathogen systems can help in designing more robust and sustainable spray programs. These models can integrate data on the pathogen's biology, the fungicide's mode of action, and local environmental conditions.

The Fungicide Resistance Action Committee (FRAC) provides guidelines and supports monitoring efforts to sustain the effectiveness of existing fungicides. frac.info The development of new modes of action is also a critical component of long-term resistance management. agtechnavigator.com

| Monitoring Method | Description | Advantage |

| Phenotyping | Tests the ability of isolated fungi to survive different fungicide doses in a lab setting. grdc.com.au | Provides a direct measure of resistance and is the foundation of resistance detection. grdc.com.au |

| Genotyping | Uses DNA-based tools to detect specific mutations associated with fungicide resistance. grdc.com.au | Offers more precise and rapid detection compared to phenotyping. grdc.com.au |

| Flow Cytometry | An automated, high-throughput method to identify and quantify resistant spores from field samples. ives-openscience.eu | Enables rapid and quantitative assessment of resistance within a pathogen population. ives-openscience.eu |

Integration of this compound Components into Advanced Integrated Disease Management (IDM) Systems

Integrated Disease Management (IDM) is a holistic approach that combines multiple strategies to manage plant diseases sustainably. notesforag.com The future of effective disease control lies in the seamless integration of fungicides like Zyban into these complex systems. apsnet.org

An IDM framework includes:

Cultural Practices: Crop rotation, sanitation, and managing irrigation to create conditions less favorable for disease development. croplife.co.za

Host Resistance: Utilizing crop varieties that are genetically resistant to specific pathogens. notesforag.com

Biological Control: Employing beneficial microorganisms to suppress pathogens. farmonaut.com

Judicious Chemical Control: Using fungicides like Zyban only when necessary and in a way that minimizes non-target impacts and resistance development. notesforag.com

Exploration of Synergistic Combinations with Emerging Biopesticides or Alternative Control Methods

A promising frontier in fungicide research is the exploration of synergistic combinations, where the combined effect of two or more control agents is greater than the sum of their individual effects. researchgate.net Combining the components of this compound with biopesticides or other alternative control methods could lead to enhanced and more sustainable disease management. researchgate.netnih.gov

Areas of Synergistic Research:

Fungicide-Biocontrol Agent (BCA) Combinations: Studies have shown that combining chemical fungicides with microbial BCAs (like Trichoderma spp. or Bacillus subtilis) can improve disease control, often allowing for reduced fungicide application rates. researchgate.netapsnet.org This approach can also help manage resistance. mdpi.com